molecular formula C13H8BrClN2O B1331001 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-86-7

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1331001
CAS RN: 293737-86-7
M. Wt: 323.57 g/mol
InChI Key: VHHFGVFUDZMDCD-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound contains bromo and chloro substituents on the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Another method includes the reaction of 2-(2'-chloroethoxy)-acetophenone with primary aliphatic amines to yield benzoxazepine derivatives, which can be further modified to produce benzoxazole compounds . Although the exact synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is not detailed in the provided papers, these methods offer insight into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the possibility of multiple conformers and tautomers. A related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized and analyzed using ab initio calculations to determine the most stable structures. X-ray diffraction analyses of this compound in different media revealed associations through hydrogen bonding . This suggests that the molecular structure of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine could also exhibit interesting conformational properties and hydrogen bonding capabilities.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, benzoxazoline-2-thione derivatives react with primary amines to form hydroxyphenylthioureas, and the presence of electron-acceptor substituents in the benzene ring facilitates this reaction . This indicates that the bromo and chloro substituents in 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine may also influence its reactivity with amines and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their substituents. The presence of halogens, such as bromine and chlorine, can affect the compound's melting point, solubility, and stability. The cytotoxic activity of benzoxazole derivatives has been studied, showing that substitutions at the second and third positions of the benzoxazole ring can significantly impact their biological activity, particularly against cancer cell lines . This suggests that 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine could possess unique physical properties and biological activities worth exploring.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,3-benzoxazole, including those similar to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).

Benzoxazole Synthesis via Copper-catalysed Intramolecular Coupling

A study on the copper-catalyzed synthesis of 2-substituted benzoxazoles, which is relevant to the synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, showed efficient production of these compounds from primary amides and o-dihalobenzenes (Wu et al., 2014).

Anticancer Potentials of Benzoxazole Derivatives

Research on cyclic amine-containing benzoxazole and benzoxazolone derivatives, related to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, indicated their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic effect on human cancer cell lines (Murty et al., 2011).

Structural and Coordination Studies

A study focusing on the structural analysis and coordination compounds of benzoxazole derivatives, similar to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, revealed insights into their conformations and tautomers. This research included synthesis and X-ray diffraction analyses (Téllez et al., 2013).

Synthesis of Benzoxazole Derivatives for Bioactive Applications

Another study explored the synthesis of various benzoxazole derivatives, closely related to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, for potential bioactive applications. The research included characterizations like NMR, FT-IR, and mass spectral analysis (Nadaf et al., 2019).

Safety and Hazards

As with any chemical compound, handling “2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine” would require appropriate safety measures. This could include avoiding inhalation, contact with skin or eyes, and using personal protective equipment .

Future Directions

The future directions for research into “2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine” would likely depend on its properties and potential applications. Given the interest in benzoxazole derivatives in medicinal chemistry, it could be a potential area of study .

properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHFGVFUDZMDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349754
Record name 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50349754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293737-86-7
Record name 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine
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URL https://commonchemistry.cas.org/detail?cas_rn=293737-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE
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